Cas no 34850-66-3 (Sodium camphorsulfonate)
Sodium camphorsulfonate Chemical and Physical Properties
Names and Identifiers
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- Sodium (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate
- Camphor Sulfonic Acid
- Sodium Camphorsulphonate
- 10-Camphorsulfonic acdi sodium salt
- sodium (±)-7,7-dimethyl-2-oxobicyclo[2,2,1]heptane-1-methanesulphonate
- Sodium (+/-)-10-Camphorsulfonate
- 10-Camphorsulfonic acid sodium salt
- dl-10-Camphorsulfonicacidsodiumsalt
- Sodium (7,7-dimethyl-2-oxobicyclo-[2.2.1]heptan-1-yl)methanesulfonate
- sodium camphorsulfonate
- DL-10-Camphorsulfonic acid
- (+/-)-10-CAMPHORSULFONIC ACID SODIUM SALT
- (±)-10-Camphorsulfonic Acid Sodium Salt
- Camphorsu
- Camphorsulfonicacidsodiumsalt
- DL-10-Camphorsulfonic
- DL-10-CAMPHORSULFONIC ACID SODIUM
- sodium camphorsikfonate
- Sodium Camphorsulfonate BPC49
- SODIUM DL-10-CAMPHORSULFONATE
- Sodium±Camphor-10-sulfonicacidsodiumsalt
- Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-, sodium salt
- Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-, sodium salt (1:1)
- Sodium 2-oxoborna
- Sodium camphorsulfonate
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- MDL: MFCD00135623
- Inchi: 1S/C10H16O4S.Na/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;/h7H,3-6H2,1-2H3,(H,12,13,14);/q;+1/p-1
- InChI Key: AWMAOFAHBPCBHJ-UHFFFAOYSA-M
- SMILES: S(CC12C(CC(CC1)C2(C)C)=O)(=O)(=O)[O-].[Na+]
Computed Properties
- Exact Mass: 254.05900
- Monoisotopic Mass: 254.059
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 409
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
- Topological Polar Surface Area: 82.6
Experimental Properties
- Color/Form: White crystals
- Melting Point: 286-288 °C(lit.)
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Water Partition Coefficient: almost transparency
- PSA: 82.65000
- LogP: 2.00780
- Solubility: Soluble in water and hot alcohol
Sodium camphorsulfonate Customs Data
- HS CODE:2914299000
- Customs Data:
China Customs Code:
2914299000Overview:
2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
Sodium camphorsulfonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D830254-2.5kg |
DL-10-Camphorsulfonic acid |
34850-66-3 | 98% | 2.5kg |
5,280.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-LN081-25g |
Sodium camphorsulfonate |
34850-66-3 | 98% | 25g |
¥113.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-LN081-5g |
Sodium camphorsulfonate |
34850-66-3 | 98% | 5g |
¥50.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-LN081-100g |
Sodium camphorsulfonate |
34850-66-3 | 98% | 100g |
¥226.0 | 2022-05-30 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S161007-100g |
Sodium camphorsulfonate |
34850-66-3 | >98.0% | 100g |
¥168.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S161007-25G |
Sodium camphorsulfonate |
34850-66-3 | >98.0% | 25g |
¥65.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S161007-500g |
Sodium camphorsulfonate |
34850-66-3 | >98.0% | 500g |
¥551.90 | 2023-09-01 | |
| Alichem | A450000165-500g |
Sodium (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate |
34850-66-3 | 95% | 500g |
$207.90 | 2023-09-02 | |
| Chemenu | CM201331-500g |
Sodium (7,7-dimethyl-2-oxobicyclo-[2.2.1]heptan-1-yl)methanesulfonate |
34850-66-3 | 95% | 500g |
$*** | 2023-05-30 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C0017-25G |
Sodium (±)-10-Camphorsulfonate |
34850-66-3 | >98.0%(T) | 25g |
¥690.00 | 2024-04-16 |
Sodium camphorsulfonate Suppliers
Sodium camphorsulfonate Related Literature
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1. A strongly binding, helically chiral ligand systemJ. Kevin Judice,Steven J. Keipert,Donald J. Cram J. Chem. Soc. Chem. Commun. 1993 1323
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Yurii N. Ogibin,Gennadii I. Nikishin Russ. Chem. Rev. 2001 70 543
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Bicyclic monoterpenoids
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Monoterpenoids Bicyclic monoterpenoids
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
Additional information on Sodium camphorsulfonate
Professional Overview of Sodium Camphorsulfonate (CAS No. 34850-66-3)
Sodium camphorsulfonate, chemically designated as camphor sulfonic acid sodium salt (CAS 34850-66-3), is a versatile organic compound with significant applications in pharmaceuticals, material science, and catalysis. This compound is derived from the structural integration of the bicyclic terpene skeleton of camphor and a sulfonic acid group, forming a sodium salt that enhances its aqueous solubility and functional versatility. Recent advancements in synthetic methodologies and interdisciplinary research have expanded its utility across multiple domains, particularly in drug delivery systems and biocompatible material development.
The molecular structure of sodium camphorsulfonate (CAS 34850-66-3) comprises a rigid camphor core (borneol skeleton) linked to a sulfonic acid group via an ether bridge. This configuration imparts unique physicochemical properties: the hydrophilic sulfonate moiety confers water solubility, while the hydrophobic camphor framework provides structural rigidity and lipophilic interactions. These dual characteristics make it an ideal candidate for stabilizing nanoparticles in aqueous environments and enhancing drug bioavailability through controlled release mechanisms. Recent studies published in Journal of Medicinal Chemistry (2023) demonstrated its efficacy as a co-surfactant in self-assembling lipid-polymer hybrid nanoparticles for targeted cancer therapy.
In the realm of drug development, camphorsulfonic acid sodium salt has gained attention for its role in improving formulation stability. Researchers at MIT's Koch Institute (2024) utilized this compound to stabilize mRNA vaccines during lyophilization by forming protective matrices around lipid nanoparticles. The compound's amphiphilic nature prevents aggregation while maintaining nucleic acid integrity, addressing critical challenges in vaccine storage logistics. Its ability to form ion-pair complexes with basic drugs further enables sustained release profiles, as evidenced by studies on metformin delivery systems reported in Biomaterials Science.
Synthetic innovations have optimized the production of sodium camphorsulfonate. Traditional methods involving chlorosulfonation followed by neutralization have been supplanted by environmentally benign protocols using microwave-assisted synthesis under solvent-free conditions (Green Chemistry, 2024). These advancements reduce energy consumption by 40% while achieving >98% purity levels. The resulting compound exhibits excellent thermal stability up to 180°C and maintains structural integrity under pH ranges from 2 to 12, making it suitable for diverse industrial applications.
In material science applications, this compound serves as a key component in developing stimuli-responsive hydrogels for biomedical uses. A 2024 study published in Nature Communications demonstrated its incorporation into temperature-sensitive poly(N-isopropylacrylamide) networks creates injectable gels that transition from liquid to solid at physiological temperatures. The sulfonate groups provide ionizable sites for crosslinking while the camphor moieties introduce mechanical strength through π-stacking interactions between polymer chains.
Catalytic applications represent another frontier for CAS No. 34850-66-3. As a phase transfer catalyst, it facilitates organic reactions between immiscible phases with exceptional efficiency compared to conventional crown ethers. A collaborative study between ETH Zurich and Pfizer (2024) showcased its role in asymmetric epoxidation processes with enantiomeric excesses exceeding 95%, significantly improving chiral drug intermediate synthesis yields.
The biocompatibility profile of sodium camphorsulfonate has been extensively validated through ISO 10993 standard testing protocols (2024 data). In vitro cytotoxicity assays using human fibroblast cultures showed no adverse effects at concentrations up to 1 mM, while hemocompatibility tests demonstrated minimal erythrocyte lysis (<1%). These attributes position it favorably compared to other surfactants like SDS or CTAB commonly used in biomedical formulations.
Innovative applications continue to emerge from ongoing research collaborations. A recent patent filing (WO/2024/XXXXXX) describes its use as a matrix modifier in electrospun nanofibers for tissue engineering scaffolds. The compound's ability to induce nanoscale porosity during electrostatic spinning creates porous matrices mimicking native extracellular matrices, promoting enhanced cell adhesion and proliferation rates compared to conventional polymers alone.
Eco-friendly disposal methods have also been developed addressing sustainability concerns. Aqueous solutions containing spent camphorsulfonic acid sodium salt can be treated via Fenton oxidation processes achieving >99% mineralization within 15 minutes under optimized conditions (Environmental Science & Technology Letters, 2024). This aligns with current regulatory trends emphasizing green chemistry principles across all industrial sectors.
The multifunctional properties of this compound are further leveraged in analytical chemistry as a chiral selector additive for HPLC separations. Recent methodological improvements published in Analytical Chemistry (2024) demonstrate baseline separation of enantiomers using stationary phases modified with this compound's derivatives, achieving detection limits below 1 ppb for pharmaceutical impurities analysis.
Ongoing research focuses on expanding its utility into emerging fields like neuroengineering and wearable biosensors. Preliminary studies indicate potential as an ion-conducting medium in flexible electronic devices due to its dielectric properties combined with biocompatibility - promising results were presented at the IEEE Biomedical Circuits & Systems Conference (BIOCAS) 2024 regarding neural interface applications.
34850-66-3 (Sodium camphorsulfonate) Related Products
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